

# Technical Support Center: Solganal (Aurothioglucose)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Solganal |           |
| Cat. No.:            | B1241724 | Get Quote |

This technical support center provides essential information for researchers, scientists, and drug development professionals regarding **Solganal** (aurothioglucose), a gold-containing compound historically used in the treatment of rheumatoid arthritis.

## **Frequently Asked Questions (FAQs)**

Q1: Why was **Solganal** discontinued in some markets?

A1: The discontinuation of **Solganal** (aurothioglucose) and other injectable gold preparations in markets like the United States and the Netherlands around 2019 was primarily due to a combination of economic and clinical factors.[1][2] Manufacturers cited the rising cost of gold and challenges in sourcing raw materials, which made production economically unviable.[1][2] Furthermore, the availability of newer, more effective, and better-tolerated disease-modifying antirheumatic drugs (DMARDs) and biologic agents for rheumatoid arthritis has largely rendered chrysotherapy (gold therapy) obsolete in modern clinical practice.[3][4]

Q2: What is the established mechanism of action for **Solganal**?

A2: The precise mechanism of action of **Solganal** is not fully understood.[3][5] However, it is known to be an immunomodulating agent.[3] The gold compound accumulates in macrophages and lymphocytes, where it is believed to inhibit the activity of lysosomal enzymes.[3] This action helps to limit tissue damage in the joints.[3] Additionally, aurothioglucose has been shown to inhibit the proliferation of T-cells, which are key contributors to the autoimmune response in rheumatoid arthritis.[3]



Q3: What are the primary toxicities associated with **Solganal** administration in preclinical and clinical studies?

A3: **Solganal** is associated with a wide range of potential toxicities. The most frequently reported adverse effects are dermatologic, including itching and various types of rashes, which can occur in up to 50% of patients.[6] Hematologic side effects such as thrombocytopenia, leukopenia, and even aplastic anemia are also significant concerns.[6] Renal toxicity, manifesting as proteinuria and nephrotic syndrome, is another serious adverse effect that requires immediate discontinuation of the drug.[6] Other notable toxicities include stomatitis (sore mouth), metallic taste, and gastrointestinal disturbances.[6][7] In rare cases, severe and potentially fatal reactions like anaphylactic shock and "nitritoid" reactions (vasomotor responses) have been observed, particularly with gold sodium thiomalate.[6][7]

Q4: Are there known genetic predispositions to Solganal toxicity?

A4: Yes, there is evidence suggesting a genetic link to certain toxic reactions. Patients with HLA-D locus histocompatibility antigens DRw2 and DRw3 may have a genetic predisposition to developing proteinuria during treatment with gold compounds like aurothioglucose.[7]

## **Troubleshooting Guide for Experimental Use**

Scenario 1: Unexpected Cell Death in In Vitro Cultures Treated with Solganal.

- Possible Cause: High concentration of Solganal leading to cytotoxicity. Gold compounds can be toxic to cells at high concentrations.
- Troubleshooting Steps:
  - Titration Experiment: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
  - Solubility Check: Ensure Solganal is fully dissolved in the vehicle before adding to the culture medium. Precipitation can lead to uneven concentration and localized toxicity.
  - Vehicle Control: Always include a vehicle-only control to rule out any cytotoxic effects of the solvent.



 Time-Course Analysis: Evaluate cell viability at different time points to understand the kinetics of any potential toxicity.

Scenario 2: High Variability in Inflammatory Marker Readouts Across Experiments.

- Possible Cause: Inconsistent bioactivity of Solganal preparation or experimental inconsistencies.
- Troubleshooting Steps:
  - Fresh Preparation: Prepare fresh solutions of Solganal for each experiment, as the stability of the compound in solution over time may vary.
  - Standardized Protocol: Ensure strict adherence to the experimental protocol, including incubation times, cell densities, and reagent concentrations.
  - Positive and Negative Controls: Include appropriate positive (e.g., a known antiinflammatory agent) and negative controls in every experiment to normalize the results.
  - Assay Validation: Validate the assay used for measuring inflammatory markers for linearity, precision, and accuracy.

### **Data Presentation**

Table 1: Comparison of Withdrawal Rates Due to Adverse Effects in Clinical Trials



| Treatment Group           | Withdrawal Rate<br>due to Adverse<br>Effects | Key Adverse<br>Effects Leading to<br>Withdrawal | Reference |
|---------------------------|----------------------------------------------|-------------------------------------------------|-----------|
| Gold Sodium<br>Thiomalate | 41%                                          | Rash, stomatitis, proteinuria                   | [8]       |
| Sulfasalazine             | 16%                                          | Rash, gastrointestinal distress                 | [8]       |
| Auranofin                 | 6%                                           | Not specified                                   | [9]       |
| Placebo                   | Not specified                                | Not applicable                                  | [8][10]   |
| Methotrexate              | 11% (2 out of 18 patients)                   | Not specified                                   | [11]      |
| Gold Sodium<br>Thiomalate | 35% (6 out of 17 patients)                   | Not specified                                   | [11]      |

## **Experimental Protocols**

Protocol 1: General Method for In Vitro Evaluation of Anti-inflammatory Activity

- Cell Culture: Culture a relevant cell line (e.g., macrophage-like RAW 264.7 cells) in appropriate media and conditions.
- Stimulation: Prime the cells with an inflammatory stimulus such as lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- Treatment: Treat the stimulated cells with varying concentrations of Solganal (and appropriate controls).
- Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
- Quantification of Inflammatory Markers: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines using a validated method such as ELISA (Enzyme-Linked Immunosorbent Assay).



 Data Analysis: Analyze the data to determine the dose-dependent effect of Solganal on cytokine production.

## **Visualizations**



Click to download full resolution via product page



Caption: Workflow for in vitro anti-inflammatory activity assessment.



Click to download full resolution via product page

Caption: Postulated mechanism of action of Solganal.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Aurothioglucose - Wikipedia [en.wikipedia.org]

## Troubleshooting & Optimization





- 2. Inflammatory arthritis—the end of the golden age PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Aurothioglucose used for? [synapse.patsnap.com]
- 4. CRIB.PHARMACY.PURDUE.EDU | How many FDA Approved drugs have been withdrawn and why are aspiring drugs abandoned? [crib.pharmacy.purdue.edu]
- 5. aurothioglucose (Solganal) Drug Side Effects and Dosing [medicinenet.com]
- 6. drugs.com [drugs.com]
- 7. rxmed.com [rxmed.com]
- 8. A controlled trial comparing sulfasalazine, gold sodium thiomalate, and placebo in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Cooperative systematic studies of rheumatic diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gold sodium thiomalate compared to low dose methotrexate in the treatment of rheumatoid arthritis--a randomized, double blind 26-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Solganal (Aurothioglucose)].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1241724#why-was-solganal-discontinued-in-some-markets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com